molecular formula C14H13NO4 B2953168 Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-59-0

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2953168
CAS RN: 314745-59-0
M. Wt: 259.261
InChI Key: DXXUVLBRVGNWBD-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C14H13NO4 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Scientific Research Applications

Renewable PET and Catalysis

A study by Pacheco et al. (2015) investigates the use of silica molecular sieves containing framework Lewis acid centers for catalyzing reactions between ethylene and renewable furans, including derivatives similar to Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate, aiming at the production of biobased terephthalic acid precursors for renewable polyethylene terephthalate (PET) production (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Compound Synthesis

Gao et al. (2011) discuss the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate. This synthesis showcases the compound's utility in creating novel organic molecules with potential bioactivity (Gao, Liu, Jiang, & Li, 2011).

Anticholinesterase Agents

Research by Luo et al. (2005) presents the synthesis of novel benzofuran derivatives and their evaluation as anticholinesterase agents. The study highlights the potential pharmaceutical application of benzofuran derivatives in treating diseases related to the dysfunction of acetylcholinesterase, an enzyme critical for nerve function (Luo et al., 2005).

Optical Materials

Elkanzi et al. (2020) detail the fabrication and optical characterizations of novel organic compounds based on pyrimidine fused quinolone carboxylate moiety, showing potential applications in photodiode technologies. This research underscores the versatility of ethyl benzofuran derivatives in developing materials with unique optical properties (Elkanzi, Farag, Roushdy, & Mansour, 2020).

properties

IUPAC Name

ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-17-14(16)13-9(2)19-12-5-4-10(8-11(12)13)18-7-6-15/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUVLBRVGNWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

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